molecular formula C9H10N2OS B13315826 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13315826
M. Wt: 194.26 g/mol
InChI Key: LBQFVEQOIVYFBC-UHFFFAOYSA-N
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Description

2-Propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . This scaffold is recognized as a bioisostere of quinazolines and natural nucleobases, which often translates to diverse biological activities . The core structure has a molecular formula of C6H4N2OS and a molecular weight of 152.174 g/mol . Researchers value this class of compounds for its broad spectrum of potential therapeutic applications. Structural analogs of thieno[2,3-d]pyrimidin-4-one have demonstrated antifungal properties , as documented in patent literature . In the realm of metabolic disease research, closely related compounds, specifically 2-substituted methyl derivatives, have shown promising antihyperlipidemic activity in preclinical models . The proposed mechanism of action for these analogs involves favorable interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key player in intestinal cholesterol absorption, and a known target for lipid-lowering therapies . Furthermore, novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have exhibited potent anti-proliferative effects in vitro against a panel of human cancer cell lines, including lung (A549) and breast (MCF-7) carcinomas, suggesting their utility as investigational agents in oncology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-propyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H10N2OS/c1-2-3-7-10-8(12)6-4-5-13-9(6)11-7/h4-5H,2-3H2,1H3,(H,10,11,12)

InChI Key

LBQFVEQOIVYFBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CS2)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid as a one-carbon source reagent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyrimidine-4-one .

Another method involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene. The resulting β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Alkyl Substituents
  • 2-Propyl vs. Methyl/Isopropyl: Compound 67g (R2 = -; IC₅₀ = 0.42 µM) in lacks a substituent at R2 but shows potent PglD inhibition. 5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one () incorporates an isopropyl group, which may enhance solubility in organic solvents (e.g., chloroform, DMSO) compared to linear alkyl chains like propyl .
Aromatic and Heteroaromatic Substituents
  • Benzimidazole-Thienopyrimidinones (): Derivatives with a 6-(benzimidazol-2-yl) group demonstrated antimicrobial activity comparable to streptomycin, highlighting the importance of aromatic π-π interactions for target binding .
  • Sulfonamide Derivatives ():
    • Sulfonamide-substituted analogs showed 1.5-fold increased potency over 8-MOP in melanin synthesis inhibition, suggesting electron-withdrawing groups enhance activity .
Sulfur-Containing Substituents
  • 2-Sulfanyl/Thioxo Derivatives: Compounds like 3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one () and 5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one () leverage sulfur atoms for hydrogen bonding or hydrophobic interactions, which may improve antimicrobial or cytotoxic profiles .

Antibacterial Activity Trends

Table 1 summarizes antibacterial MIC values for select derivatives:

Compound Substituents MIC (µg/mL) Against B. subtilis Reference Drug Comparison Source
73a–i Varied R groups 25 2× weaker than ampicillin
Benzimidazole derivative 6-(benzimidazol-2-yl) Similar to streptomycin Comparable activity
Sulfonamide derivatives Tricyclic thienopyrimidines Not reported (potency >1.5× 8-MOP) Higher than 8-MOP
  • The 2-propyl derivative’s hypothetical activity may fall between alkyl-substituted compounds (moderate MICs) and sulfonamide/benzimidazole analogs (enhanced potency).

Cytotoxic and Anticancer Potential

  • 5,6-Dimethyl Derivatives (): Exhibited moderate cytotoxicity on HeLa cells, with dimethyl groups enhancing activity over longer alkyl chains (pentamethylene) .
  • 2-Morpholin-4-yl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (): The morpholine group may improve solubility and bioavailability, critical for anticancer applications .

Biological Activity

2-Propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a therapeutic agent against various diseases, particularly through its role as a kinase inhibitor and its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one includes a thieno ring fused with a pyrimidine moiety. Its molecular formula is C8H10N2SC_8H_{10}N_2S, and it has a molecular weight of approximately 166.24 g/mol. The compound's unique structure contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Properties

Thieno[2,3-d]pyrimidin-4-one derivatives have been studied for their anticancer effects. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving the inhibition of key kinases involved in cell proliferation and survival.

  • Mechanism of Action : The primary mechanism involves the inhibition of Rho-associated protein kinase (ROCK), which plays a crucial role in cancer cell migration and invasion. For instance, a derivative with an IC50 value of 0.004 μM against ROCK I demonstrates significant potency in reducing downstream signaling pathways associated with cancer progression .
  • Case Study : A study highlighted the effectiveness of thieno[2,3-d]pyrimidin-4-one derivatives in inducing apoptosis in human tumor cells, showcasing their potential as lead compounds for further drug development .

Antimicrobial Activity

The antimicrobial properties of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have also been explored extensively.

  • Antifungal Activity : In tests against Candida species, several derivatives exhibited higher antifungal activity than fluconazole, indicating their potential as alternative antifungal agents .
  • Antitubercular Activity : Recent studies have shown that specific derivatives possess significant anti-mycobacterial activity against Mycobacterium tuberculosis. For example, one compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against M. tuberculosis H37Rv, highlighting its therapeutic potential against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidin-4-one derivatives can be significantly influenced by structural modifications:

CompoundSubstituentBiological ActivityIC50/MIC
1 -CH3Anticancer0.004 µM (ROCK I)
2 -C2H5AntifungalHigher than fluconazole
3 -C3H7Antimycobacterial8 µg/mL (M. tuberculosis)

This table illustrates how different substituents can modulate the activity and efficacy of the compounds.

Q & A

Q. What are the standard synthetic routes for 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?

A common method involves cyclocondensation of substituted thiophene precursors with lactams or urea derivatives under acidic conditions. For example, ethyl 2-amino-thiophene-3-carboxylate derivatives react with γ-butyrolactam in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures (368–371 K) to form the thieno[2,3-d]pyrimidin-4-one scaffold . Solvent selection (e.g., DMF or acetic acid) and molar ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) critically influence yield and purity.

Q. How is the structural identity of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one confirmed experimentally?

X-ray diffraction (XRD) is the gold standard for unambiguous structural elucidation, particularly for verifying the bicyclic thienopyrimidine core and substituent positions . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., methylene groups in the 3H,4H tautomer) and aromaticity.
  • HRMS : For molecular weight validation.
  • IR spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .

Q. What pharmacological activities are associated with thieno[2,3-d]pyrimidin-4-one derivatives?

This scaffold exhibits diverse bioactivities, including kinase inhibition (e.g., FGFR1, ERBB4/HER4) and antitumor properties. Modifications at the 2-propyl or 3H/4H positions enhance selectivity; for example, C-2 substitutions improve FGFR1 binding affinity . ERBB4 inhibitors derived from this scaffold are patented for cancer therapy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to acetic acid .
  • Catalyst exploration : Lewis acids like ZnCl₂ or Bi(OTf)₃ could accelerate lactam-thiophene coupling.
  • Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .
  • In-line analytics (e.g., HPLC) : Monitors intermediate formation to minimize side products .

Q. How do researchers resolve contradictions in biological activity data across substituted thieno[2,3-d]pyrimidin-4-one analogs?

Discrepancies often arise from substituent-dependent pharmacokinetics or off-target effects. Strategies include:

  • SAR studies : Comparing IC₅₀ values of analogs with varying substituents (e.g., alkyl vs. aryl groups at C-2) .
  • Computational docking : Identifies key binding interactions (e.g., hydrogen bonds with FGFR1’s ATP-binding pocket) .
  • Metabolic stability assays : Evaluates hepatic clearance differences using microsomal models .

Q. What computational methods are used to predict the reactivity of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in biological systems?

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations model ligand-receptor interactions, such as with ERBB4’s kinase domain, to guide rational design .

Q. How are toxicity and off-target effects mitigated during preclinical evaluation of thieno[2,3-d]pyrimidin-4-one derivatives?

  • In vitro cytotoxicity panels : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
  • hERG channel assays : Screen for cardiac liability risks .
  • Proteome-wide profiling : Identifies unintended kinase interactions using platforms like KINOMEscan .

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